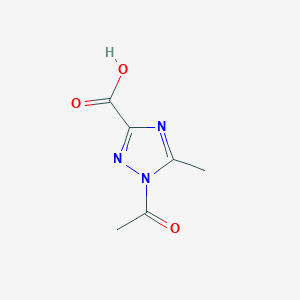![molecular formula C16H26N6O4 B14398259 4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] CAS No. 88190-84-5](/img/structure/B14398259.png)
4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] is a complex organic compound known for its unique structure and properties This compound belongs to the class of azo compounds, characterized by the presence of a diazenediyl group (-N=N-) linking two identical subunits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] typically involves the reaction of 4-cyano-N-(2-hydroxyethyl)pentanamide with a diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The diazotizing agent, often sodium nitrite, reacts with the amide to form the diazenediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines.
Substitution: The cyano and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] has diverse applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through the formation of reactive radicals upon decomposition. The diazenediyl group (-N=N-) undergoes homolytic cleavage to produce nitrogen gas and two reactive radicals. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Azobis(4-cyanopentanoic acid): Another azo compound used as a radical initiator in polymer synthesis.
4,4’-[(E)-Diazenediyl]bis[4-cyano-N,N-bis(2-hydroxyethyl)pentanamide]: A similar compound with additional hydroxyethyl groups.
Uniqueness
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] is unique due to its specific combination of cyano and hydroxyethyl groups, which enhance its reactivity and versatility in various applications. Its ability to form stable radicals makes it particularly valuable in polymer chemistry and other fields requiring controlled radical reactions.
Properties
CAS No. |
88190-84-5 |
|---|---|
Molecular Formula |
C16H26N6O4 |
Molecular Weight |
366.42 g/mol |
IUPAC Name |
4-cyano-4-[[2-cyano-5-(2-hydroxyethylamino)-5-oxopentan-2-yl]diazenyl]-N-(2-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C16H26N6O4/c1-15(11-17,5-3-13(25)19-7-9-23)21-22-16(2,12-18)6-4-14(26)20-8-10-24/h23-24H,3-10H2,1-2H3,(H,19,25)(H,20,26) |
InChI Key |
QEAKAZYYFPTAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)NCCO)(C#N)N=NC(C)(CCC(=O)NCCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


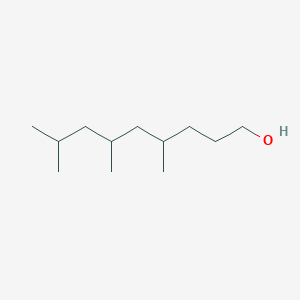
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
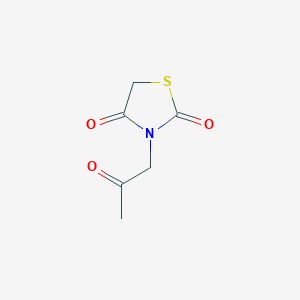
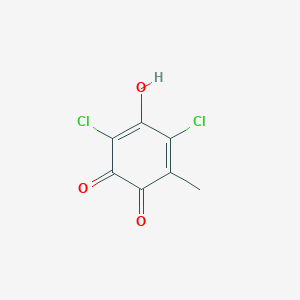
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
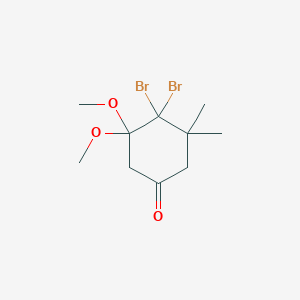
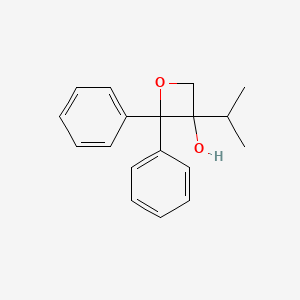
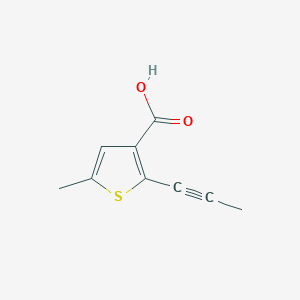
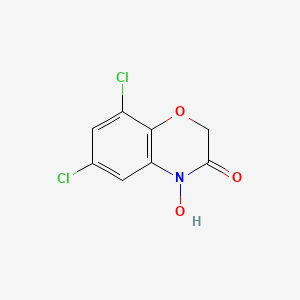
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
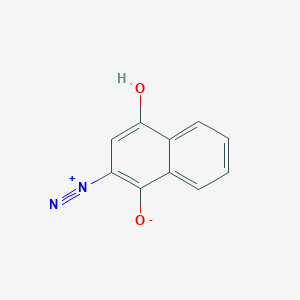
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)

